3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one is an organic compound with the molecular formula C13H11F3O and a molecular weight of 240.22 . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclohexenone structure. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one typically involves a [3,3]-sigmatropic rearrangement route . One common method starts with phenyl pyruvate and suitable enones. The reaction is carried out in alkaline tert-butanol or toluene solutions under microwave-assisted conditions, yielding products with anti configuration in up to 86% isolated yield . When the reaction is performed in alkaline water, a mixture of anti and syn conformations is obtained with up to 98% overall isolated yield . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexanol derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially affecting their function . Pathways involved may include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
Similar compounds to 3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one include other cyclohexenone derivatives and trifluoromethyl-substituted aromatic compounds. For example:
4-Phenyl-3-buten-2-one: A precursor in the synthesis of cyclohexenone derivatives.
3-(Trifluoromethyl)phenylhydrazine: Used in the synthesis of various trifluoromethyl-substituted compounds.
The uniqueness of this compound lies in its combination of a trifluoromethyl group with a cyclohexenone structure, which imparts distinct chemical and biological properties.
Biological Activity
3-[3-(Trifluoromethyl)phenyl]cyclohex-2-en-1-one is a compound characterized by its unique trifluoromethyl group attached to a phenyl ring, which significantly influences its chemical behavior and biological activity. This compound has garnered attention in pharmacology due to its potential therapeutic applications, particularly in enzyme inhibition and receptor modulation. This article explores the biological activity of this compound, including its synthesis, interactions with biological macromolecules, and relevant case studies.
The molecular formula of this compound is C13H12F3O, with a molecular weight of 255.24 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug development.
Synthesis Methods:
Various synthetic routes have been developed for the preparation of this compound, including:
- Bromination : Involves the introduction of bromine to the cyclohexene structure under controlled conditions.
- Enone Chemistry : Utilizes cyclohexenone frameworks to explore diverse reactivity profiles.
Biological Activity
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity. The unique structure of this compound allows for interactions with biological targets distinct from non-fluorinated analogs.
Studies have shown that this compound interacts with various biological macromolecules, such as proteins and nucleic acids. These interactions can lead to:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : It may affect receptor activity, influencing signaling pathways associated with various diseases.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Antimicrobial Activity : A study evaluated the antimicrobial properties of related trifluoromethyl compounds against various bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on Staphylococcus aureus with MIC values ranging from 3.12 to 12.5 μg/mL .
- DPP-4 Inhibition : Research exploring the structure-activity relationship (SAR) of DPP-4 inhibitors revealed that fluorinated compounds, including those related to this compound, showed improved binding affinity and inhibitory potency against DPP-4, a target for type 2 diabetes treatment .
- In Vitro Studies : Investigations into the interactions of this compound with biological molecules have indicated potential roles in drug development, particularly in modulating enzyme activities critical for disease progression .
Data Summary Table
Compound Name | Molecular Formula | Biological Activity | Key Findings |
---|---|---|---|
This compound | C13H12F3O | Enzyme inhibition, receptor modulation | Significant antimicrobial activity against Staphylococcus aureus; potential DPP-4 inhibitor |
5-(Trifluoromethyl)cyclohexane-1,3-dione | C8H7F3O2 | Reactivity studies | Influences reactivity profiles compared to non-fluorinated analogs |
4-(Trifluoromethyl)aniline | C7H6F3N | Used in dye synthesis | Lacks cyclohexene structure; primarily focused on dye applications |
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O/c14-13(15,16)11-5-1-3-9(7-11)10-4-2-6-12(17)8-10/h1,3,5,7-8H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNXYUPDFQYUAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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